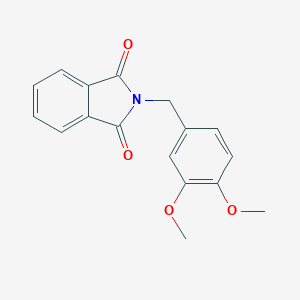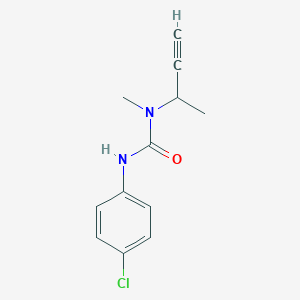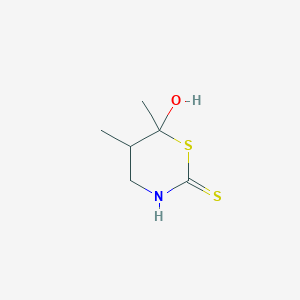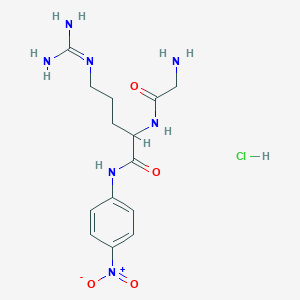
Pyroquilon
Overview
Description
Pyroquilon is a commercial blasticide known for its ability to bind in the naphthol pocket of fungal trihydroxynaphthalene reductase active site . It is primarily used as a fungicide to control rice blast disease, a significant threat to rice crops worldwide . The chemical formula for this compound is C11H11NO, and it is also known by its systematic name, 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one .
Preparation Methods
Pyroquilon can be synthesized through various synthetic routes. One common method involves the condensation of glycoluril and formaldehyde in an acidic medium to form cucurbit[n]uril, which can then encapsulate this compound . This encapsulation helps in preventing the degradation of the pesticide and allows for sustained release . Industrial production methods typically involve large-scale synthesis using similar reaction conditions to ensure the stability and efficacy of the compound.
Chemical Reactions Analysis
Pyroquilon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyroquilon has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of encapsulation on pesticide degradation and release.
Medicine: Research is ongoing to explore its potential use in developing new antifungal drugs.
Mechanism of Action
Pyroquilon exerts its effects by inhibiting the enzyme trihydroxynaphthalene reductase, which is involved in the melanin biosynthesis pathway in fungi . By binding to the naphthol pocket of this enzyme, this compound prevents the formation of melanin, which is essential for the pathogenicity of the rice blast fungus . This inhibition leads to the accumulation of shunt products like flaviolin and 2-hydroxyjuglone, ultimately reducing the virulence of the fungus .
Comparison with Similar Compounds
Pyroquilon is unique in its structure and mechanism of action compared to other fungicides. Similar compounds include:
Tricyclazole: Another melanin biosynthesis inhibitor that targets the same pathway as this compound.
Aniline pyrimidines: These compounds are used for plant disease management but have different mechanisms of action.
Benzamides: These are also used as fungicides but differ in their chemical structure and target sites.
This compound stands out due to its specific binding to the naphthol pocket of trihydroxynaphthalene reductase, making it a potent inhibitor of melanin biosynthesis in fungi .
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJLAOUDSILTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC=CC1=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058132 | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4 mg/mL at 20 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57369-32-1 | |
| Record name | Pyroquilon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57369-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyroquilon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057369321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroquilon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02756 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyroquilon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-Pyrrolo[3,2,1-ij]quinolin-4-one, 1,2,5,6-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROQUILON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS195Z0WJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 113 °C | |
| Record name | 1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (Pyroquilon)?
A1: 1,2,5,6-tetrahydropyrrolo [3,2,1-ij] quinolin-4-one (this compound) acts as a melanin biosynthesis inhibitor (MBI). Specifically, it targets the naphthol reductase enzymes involved in the dihydroxynaphthalene (DHN) melanin synthesis pathway in fungi [].
Q2: How does this compound's inhibition of melanin biosynthesis affect fungi?
A2: By inhibiting melanin biosynthesis, this compound disrupts the formation of the protective melanin layer in fungal cell walls. This makes the fungi more susceptible to environmental stresses and hinders their ability to infect host plants [, , , ]. Notably, this compound does not directly kill the fungi but rather disarms their ability to cause disease [].
Q3: Can you elaborate on the specific interaction of this compound with its target enzyme?
A3: this compound binds to the NADPH-binding site of the target naphthol reductase, specifically the 1,3,8-trihydroxynaphthalene reductase (3HNR) enzyme []. Structural studies have shown that this compound interacts with the enzyme through a combination of hydrogen bonding and hydrophobic interactions [].
Q4: Are there structural differences in target enzymes that could explain differences in this compound sensitivity?
A4: Yes, studies comparing two naphthol reductases, 3HNR and 1,3,6,8-tetrahydroxynaphthalene reductase (4HNR), revealed that the 30-fold lower affinity of 4HNR for this compound is due to unfavorable interactions between the inhibitor and the C-terminal Ile282 of 4HNR [].
Q5: Does this compound affect fungal growth directly?
A5: this compound primarily targets melanin biosynthesis and generally does not significantly inhibit fungal growth at concentrations effective for disease control [, , , ].
Q6: What is the chemical formula and molecular weight of this compound?
A6: The molecular formula of this compound is C11H9NO, and its molecular weight is 171.19 g/mol.
Q7: Has the stability of this compound been studied in different environmental conditions?
A7: Yes, research has shown that this compound degrades in soil, and the degradation rate is influenced by temperature and moisture content. Higher temperatures and moderate moisture levels accelerate the degradation process, suggesting primarily enzymatic degradation [].
Q8: How does soil organic matter content affect this compound adsorption?
A8: this compound adsorption is positively correlated with soil organic matter content, indicating that soils rich in organic matter tend to retain this compound more effectively [].
Q9: What are the primary agricultural applications of this compound?
A9: this compound is mainly used as a fungicide to control rice blast disease caused by Pyricularia oryzae (Magnaporthe oryzae) [, , , , , ].
Q10: How effective is this compound as a seed treatment for rice blast control?
A10: this compound seed treatments have demonstrated significant efficacy in controlling rice blast [, , , , ]. Research shows that it can effectively suppress leaf blast for several weeks after seeding [, ].
Q11: Can this compound be used in combination with other fungicides?
A11: Yes, this compound is often used in combination with other fungicides to broaden the spectrum of activity and potentially delay the development of fungicide resistance [, , ].
Q12: Are there any alternative control methods for rice blast that can be used in conjunction with this compound?
A12: Yes, integrating cultivar resistance, cultural practices, and chemical control, including the use of this compound, provides a more sustainable approach to rice blast management [].
Q13: Has resistance to this compound been reported in fungal populations?
A13: While this compound has been effective for rice blast control, there are reports of emerging resistance in some P. oryzae populations, particularly in areas with high selection pressure [].
Q14: What is being done to address the issue of fungicide resistance?
A14: Researchers are actively investigating new melanin biosynthesis inhibitors with different modes of action, such as those targeting the dehydratase enzyme in the melanin synthesis pathway [].
Q15: What is the environmental fate of this compound?
A15: this compound undergoes degradation in the environment, primarily in soil. The degradation products and their potential environmental impact are still under investigation [, ].
Q16: What analytical techniques are used to detect and quantify this compound residues?
A16: High-performance liquid chromatography (HPLC) is a common method for detecting and quantifying this compound residues in various matrices, including soil, plant tissues, and water [, , , ].
Q17: Are there future research directions for this compound and related compounds?
A17: Ongoing research focuses on developing new melanin biosynthesis inhibitors with improved efficacy, novel modes of action, and reduced environmental impact. This includes exploring synergistic combinations with other fungicides and developing sustainable resistance management strategies [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid,2-[(dimethoxyphosphinothioyl)thio]-,ethyl ester](/img/structure/B166536.png)





![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)





![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)
